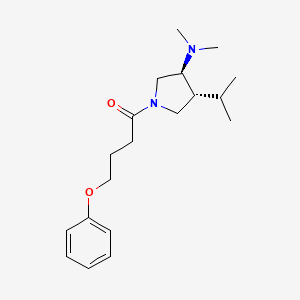
2-(2-chlorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tetrahydro-β-carboline derivatives, including compounds similar to 2-(2-chlorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, has been explored through various methods. For example, general methods for the solid-phase synthesis of tetrahydro-β-carbolines involve reactions under mild conditions yielding high yields, indicating the feasibility of synthesizing complex derivatives for further applications (Kaljuste & Undén, 1995). Other approaches include employing chiral auxiliaries derived from l-proline to prepare enantiomers of 1-allyl-1,2,3,4-tetrahydro-β-carboline, showcasing the potential for asymmetric synthesis (Itoh et al., 2001).
Molecular Structure Analysis
The molecular structure of tetrahydro-β-carbolines has been extensively analyzed, revealing insights into their rearrangement and chemical behaviors. Harley-Mason and Waterfield (1963) discussed the rearrangement of certain tetrahydro-β-carboline derivatives, providing a foundation for understanding the structural dynamics and stability of these compounds (Harley-Mason & Waterfield, 1963).
Chemical Reactions and Properties
Tetrahydro-β-carbolines undergo various chemical reactions, including Pictet-Spengler condensation, which is pivotal for their synthesis. The reactivity of these compounds towards different reagents and under varying conditions highlights their chemical versatility. Facile synthesis methods using domino three-component cyclization reactions demonstrate the efficiency in constructing tetrahydro-β-carboline frameworks, indicating a broad scope for chemical modifications (Ohta et al., 2009).
Physical Properties Analysis
While specific studies on the physical properties of 2-(2-chlorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline are scarce in the provided literature, general insights into tetrahydro-β-carbolines suggest they possess unique physical properties that contribute to their biological activity and solubility. The structural complexity and presence of heteroatoms significantly influence their physical characteristics.
Chemical Properties Analysis
The chemical properties of tetrahydro-β-carbolines, including reactivity, stability, and potential for further functionalization, are crucial for their application in synthetic chemistry and drug development. Studies on their synthesis and chemical reactions offer a glimpse into their reactivity patterns and chemical diversity. For instance, the development of methods for the synthesis of 1-substituted 1,2,3,4-tetrahydro-β-carbolines employing chiral auxiliaries indicates the tailored approach to modifying their chemical properties for specific applications (Itoh et al., 2002).
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2/c19-16-7-3-1-5-13(16)11-21-10-9-15-14-6-2-4-8-17(14)20-18(15)12-21/h1-8,20H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXDYGSHROYVNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5266322 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,3-diphenylpiperidin-1-yl)acetyl]morpholine](/img/structure/B5630225.png)

![9-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5630255.png)

![3-(2-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5630264.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6-ethyl-N-methylpyrimidin-4-amine](/img/structure/B5630271.png)


![[(3R*,4R*)-1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5630295.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B5630304.png)
![N-[(3S*,4R*)-1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B5630308.png)

![2-methoxy-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5630315.png)